molecular formula C10H14N2O2 B1357212 N-(5-amino-2-methoxyphenyl)propanamide CAS No. 169321-23-7

N-(5-amino-2-methoxyphenyl)propanamide

Cat. No.: B1357212
CAS No.: 169321-23-7
M. Wt: 194.23 g/mol
InChI Key: VIADYJCEFAGKCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methoxyphenyl)propanamide typically involves the reaction of 5-amino-2-methoxybenzoic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-amino-2-methoxyphenyl)propanamide is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(5-amino-2-methoxyphenyl)-2-(3-methylphenoxy)-propanamide: Similar structure with an additional phenoxy group.

    N-(5-amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide: Contains a chlorophenoxy group instead of a methoxy group.

    N-(5-amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-propanamide: Features an ethylphenoxy group.

Uniqueness

N-(5-amino-2-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications, particularly in the field of proteomics .

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-10(13)12-8-6-7(11)4-5-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIADYJCEFAGKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586138
Record name N-(5-Amino-2-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169321-23-7
Record name N-(5-Amino-2-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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